TAPI-2

Vue d'ensemble

Description

Applications De Recherche Scientifique

TAPI-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and other enzymes.

Biology: Employed in research on cell signaling pathways, particularly those involving tumor necrosis factor alpha and related enzymes.

Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular diseases.

Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds .

Mécanisme D'action

Target of Action

TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloproteases (MMPs), tumor necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities. It blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also acts as a weak inhibitor of angiotensin-converting enzyme .

Biochemical Pathways

This compound affects several biochemical pathways through its inhibition of MMPs, TACE, and ADAM. For instance, it blocks the shedding of cell surface proteins such as TGF-α and β-amyloid precursor protein induced by phorbol-12-myristate-13-acetate (PMA) . This action can impact pathways related to cell signaling and communication.

Result of Action

The inhibition of MMPs, TACE, and ADAM by this compound results in the modulation of various cellular processes. For example, it can prevent the entry of infectious SARS-CoV . It also inhibits the release of TNF-α , a cytokine involved in systemic inflammation.

Analyse Biochimique

Biochemical Properties

TAPI-2 plays a crucial role in biochemical reactions by inhibiting the activity of MMPs and ADAMs, including tumor necrosis factor α-converting enzyme (TACE) and ADAM17 . These enzymes are involved in the proteolytic processing of various cell surface proteins, such as transforming growth factor α (TGF-α) and β-amyloid precursor protein . By inhibiting these enzymes, this compound can prevent the shedding of these proteins from the cell surface, thereby modulating various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . Additionally, this compound can prevent the cleavage of amphiregulin (AREG) in breast cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMPs and ADAMs.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of MMPs and ADAMs, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of various cell surface proteins, leading to altered cell signaling and gene expression. For example, this compound has been shown to decrease the protein levels of Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells . This inhibition of Notch signaling contributes to the anti-cancer effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C under desiccating conditions . Its activity may decrease over time, particularly when exposed to light and moisture. Long-term studies have shown that this compound can maintain its inhibitory effects on MMPs and ADAMs for several weeks when stored properly . In vitro and in vivo studies have also demonstrated that this compound can have sustained effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of MMPs and ADAMs without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the inhibitory effects of this compound plateau at certain concentrations, indicating that higher doses may not necessarily result in increased efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with MMPs and ADAMs . These enzymes play critical roles in the degradation of extracellular matrix proteins and the processing of cell surface proteins. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its effects on cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its solubility and stability. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its inhibitory effects on MMPs and ADAMs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the cell membrane, where it inhibits the shedding of cell surface proteins by MMPs and ADAMs . This localization is essential for the compound’s ability to modulate cell signaling and gene expression.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TAPI-2 implique l'utilisation d'inhibiteurs à base d'hydroxamate. Le composé est généralement synthétisé par une série de réactions chimiques qui comprennent la formation de liaisons amides et l'incorporation de groupes d'acide hydroxamique. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, les réactions étant effectuées à des températures contrôlées pour garantir la stabilité des composés intermédiaires .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le TAPI-2 subit divers types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Substitution : Le this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites de this compound avec des groupes fonctionnels modifiés .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des métalloprotéinases matricielles et d'autres enzymes.

Biologie : Employé dans la recherche sur les voies de signalisation cellulaire, en particulier celles impliquant le facteur de nécrose tumorale alpha et les enzymes associées.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, l'arthrite et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement d'inhibiteurs enzymatiques et d'autres composés bioactifs .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des métalloprotéinases matricielles, de l'enzyme de conversion du facteur de nécrose tumorale alpha et d'une disintégrine et métalloprotéinase. Ces enzymes sont impliquées dans la dégradation des composants de la matrice extracellulaire, la libération des protéines de surface cellulaire et l'activation de diverses voies de signalisation. En inhibant ces enzymes, le this compound peut moduler des processus tels que l'inflammation, le remodelage des tissus et la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

TAPI-1 : Un autre inhibiteur des métalloprotéinases matricielles et de l'enzyme de conversion du facteur de nécrose tumorale alpha, mais avec une puissance et une sélectivité différentes.

Marimastat : Un inhibiteur à large spectre des métalloprotéinases matricielles utilisé dans la recherche sur le cancer.

Batimastat : Similaire au Marimastat, utilisé pour ses effets inhibiteurs sur les métalloprotéinases matricielles .

Unicité du TAPI-2

Le this compound est unique en raison de son activité inhibitrice à large spectre contre plusieurs enzymes, notamment les métalloprotéinases matricielles, l'enzyme de conversion du facteur de nécrose tumorale alpha et une disintégrine et métalloprotéinase. Cela en fait un outil précieux dans la recherche pour étudier les interactions complexes entre ces enzymes et leurs rôles dans divers processus biologiques .

Propriétés

IUPAC Name |

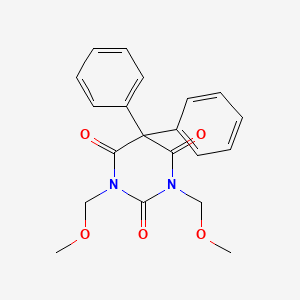

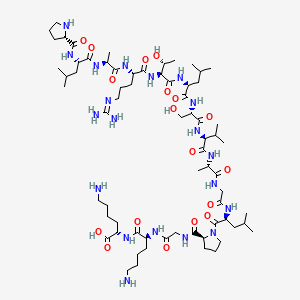

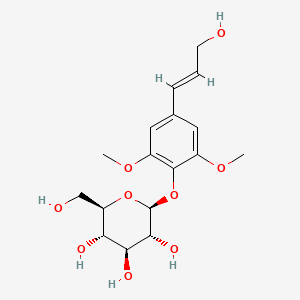

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQCBIEAHJAMZ-RMTCENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

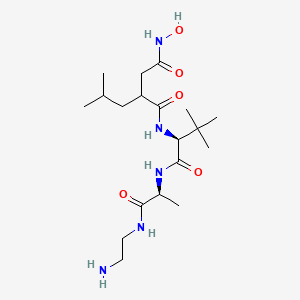

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)